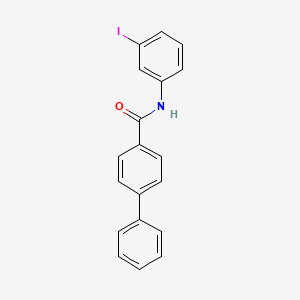

N-(3-iodophenyl)-4-phenylbenzamide

Description

N-(3-Iodophenyl)-4-phenylbenzamide is a benzamide derivative characterized by a biphenyl core substituted with an iodine atom at the meta position of the aniline ring. This compound’s structural uniqueness lies in its combination of a bulky iodine substituent and the extended conjugation from the biphenyl system, which influences its physicochemical properties and supramolecular interactions.

Properties

IUPAC Name |

N-(3-iodophenyl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYPMWRORWPSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Iodination and Amidation

The most widely adopted approach involves:

-

Iodination of 3-Nitroaniline :

-

Amide Coupling :

Key Reaction Conditions :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Temperature | 0°C → RT | Maximizes purity |

| Stoichiometry (amine:acyl chloride) | 1:1.1 | Prevents oligomerization |

One-Pot Synthesis via Ullmann Coupling

An alternative method employs copper-catalyzed coupling:

-

Substrates : 3-Iodoaniline and 4-phenylbenzoic acid.

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

Advantages :

-

Eliminates separate iodination steps.

-

Tolerates electron-deficient aryl halides.

Limitations :

-

Lower yields (~65%) due to competing side reactions.

Optimization Strategies for Amidation

Solvent Selection

Polar aprotic solvents (THF, DMF) improve solubility of intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 89 |

| DCM | 8.9 | 78 |

| DMF | 36.7 | 82 |

THF balances reactivity and solubility, minimizing byproduct formation.

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine) : Accelerates acylation by stabilizing the tetrahedral intermediate (yield increase: 8–12%).

-

HOBt (Hydroxybenzotriazole) : Suppresses racemization and enhances coupling efficiency.

Purification and Characterization

Purification Techniques

Spectroscopic Data

Infrared Spectroscopy (IR) :

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.85–7.82 (d, 2H, Ar-H, J = 8.4 Hz).

-

δ 7.60–7.55 (m, 5H, Ar-H).

-

δ 7.45–7.40 (t, 1H, Ar-H, J = 7.8 Hz).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Waste Management

-

Iodine Recovery :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in N-(3-iodophenyl)-4-phenylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiolates or amines.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Thiolated or aminated derivatives.

Oxidation Products: Various oxidized forms depending on the oxidizing agent used.

Reduction Products: Deiodinated compounds.

Scientific Research Applications

Anticancer Applications

N-(3-iodophenyl)-4-phenylbenzamide and its derivatives have been evaluated for their potential as anticancer agents. The structural modifications on the benzamide framework can significantly influence their biological activity.

Case Study: Cytotoxic Activity

A study synthesized various N-phenylbenzamide derivatives, including those with iodine substitutions. The cytotoxic evaluation revealed that certain derivatives exhibited promising activity against various cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM for the most effective compounds .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 9.0 |

| Derivative A | HCT-116 | 7.5 |

| Derivative B | HepG2 | 11.1 |

This data indicates the potential of iodine-containing phenylbenzamides as effective anticancer agents.

Antimicrobial Applications

This compound has also shown promising antimicrobial properties. Research has demonstrated its efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Derivative C | Escherichia coli | 20 µg/mL |

| Derivative D | Candida albicans | 25 µg/mL |

The findings suggest that this compound can be a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-4-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-(3-Iodophenyl)-3-nitrobenzamide (Compound V)

- Key Features : Substitution of the nitro group at the meta position of the benzamide ring instead of a phenyl group.

- Interactions : Forms one N–H···O hydrogen bond, three C–H···O hydrogen bonds, and exhibits iodo···nitro and π-π stacking interactions. These interactions contribute to a layered supramolecular structure .

N-(4-Iodophenyl)-4-nitrobenzamide (Compound IX)

- Key Features : Iodine at the para position and a nitro group on the benzamide.

- Interactions : Exhibits two N–H···O bonds, four C–H···O bonds, and two three-center iodo···nitro interactions. Crystallizes with Z' = 2 in space group P 1 .

- Contrast : Para-substitution of iodine may enhance symmetry in crystal packing compared to meta-substitution, influencing melting points and stability.

N-(4-Acetylphenyl)-4-phenylbenzamide

- Key Features : Replaces iodine with an acetyl group at the para position.

- Its planar structure may favor π-π interactions differently than iodine’s steric bulk .

Pharmacological and Functional Comparisons

N-[3-[(4-Fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide

- Activity : Acts as a STING inhibitor, blocking the STING signaling pathway.

- Structural Divergence: The sulfonylamino and methoxy groups introduce hydrogen-bonding capabilities absent in the iodine-substituted analog. This highlights how substituent polarity and size modulate biological target engagement .

4-Methoxy-N-(3-methylphenyl)benzamide

- Key Features : Methoxy and methyl substituents.

- Impact : The methoxy group’s electron-donating nature enhances solubility in polar solvents compared to iodine’s hydrophobic character. This compound’s simpler structure may favor synthetic accessibility .

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Synthesis : Prepared via amidation of 4-nitrobenzoyl chloride with 3-chlorophenethylamine.

- Reactivity: The nitro group facilitates reduction reactions, a feature shared with nitro-substituted benzamides.

4-Bromo-N-(2-nitrophenyl)benzamide

- Structural Insight : Bromine’s smaller atomic radius compared to iodine may result in less steric hindrance, affecting reaction kinetics in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(3-iodophenyl)-4-phenylbenzamide, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 3-iodoaniline and 4-phenylbenzoyl chloride under anhydrous conditions. Key parameters include:

- Use of a base (e.g., pyridine) to scavenge HCl and drive the reaction .

- Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility.

- Temperature control (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(3-iodophenyl)-4-phenylbenzamide?

- Methodological Answer :

- NMR : and NMR identify proton environments and confirm amide bond formation (e.g., carbonyl signal at ~165–170 ppm). Aromatic protons split into distinct multiplet patterns due to iodine’s electron-withdrawing effects .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Refinement using SHELXL (via Olex2 or similar software) ensures precision in bond lengths/angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak) and detects isotopic patterns from iodine () .

Q. What are the known biological activities of structurally similar benzamide derivatives?

- Methodological Answer : Analogues with halogen substituents (e.g., chloro, fluoro) exhibit:

- STING Pathway Modulation : N-arylbenzamides with sulfonyl groups act as STING inhibitors/agonists, relevant in immunooncology .

- Kinase Inhibition : Substituted benzamides target tyrosine kinases (e.g., imatinib derivatives), suggesting potential for structure-activity relationship (SAR) studies .

- Experimental validation requires in vitro assays (e.g., enzyme inhibition, cell viability) and computational docking to identify binding motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or crystallographic data during structural elucidation?

- Methodological Answer :

- Data Contradiction Analysis :

- For NMR: Compare experimental shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments. Dynamic effects (e.g., rotamers) may require variable-temperature NMR .

- For Crystallography: Check for twinning or disorder using PLATON; refine alternative conformations with SHELXL’s PART instruction .

- Cross-validate with complementary techniques (e.g., IR for carbonyl confirmation, powder XRD for phase purity) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein binding stability. Key parameters:

- Force fields (e.g., GAFF2 for ligands, ff14SB for proteins).

- Solvation models (TIP3P water) and 100+ ns simulation times .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and iodine’s steric effects to predict bioactivity .

Q. How do substituents on the phenyl rings affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Electronic Effects : Iodine’s inductive (-I) effect reduces electron density on the aryl ring, altering reactivity in electrophilic substitution. Compare Hammett σ values for substituent impact .

- Lipophilicity : LogP increases with iodine’s hydrophobicity, affecting membrane permeability (measure via shake-flask/HPLC methods) .

- Biological Implications : Bulkier substituents (e.g., -CF) may enhance target selectivity but reduce solubility. Balance via co-solvent systems (e.g., DMSO/PBS) in assays .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Process Chemistry :

- Use flow reactors for precise control of exothermic amidation steps .

- Catalytic systems (e.g., DMAP or Bi(OTf)) improve acyl chloride activation .

- Purification : Gradient flash chromatography (hexane/EtOAc) removes unreacted starting materials. For persistent by-products (e.g., di-iodinated species), employ recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.